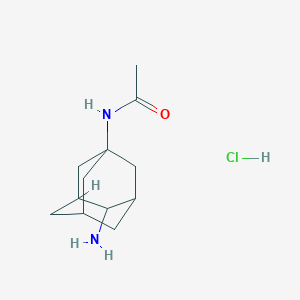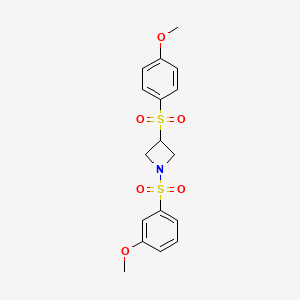
4-アミノ-1-アダマンチルアセトアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O It is a derivative of adamantane, a compound known for its rigid, cage-like structure
科学的研究の応用
N-(4-Amino-1-adamantyl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral and antiparkinsonian activities.
Materials Science: The compound’s rigid structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
作用機序
Target of Action
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a nitrogen-containing compound with an adamantane core It’s known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities .
Mode of Action
It’s known that these types of compounds interact with their targets via carbocation transformations . This involves the introduction of an NH group into the adamantane core .
Biochemical Pathways
It’s known that nitrogen-containing adamantane derivatives can affect various biological pathways, leading to antiviral and other biological activities .
Result of Action
It’s known that nitrogen-containing adamantane derivatives can exhibit antiviral and other biological activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of N-(4-Amino-1-adamantyl)acetamide hydrochloride. For instance, the reactions for the synthesis of N-adamantylated amides, a category to which this compound belongs, were carried out in sulfuric acid media . The reaction environment can influence the formation of the compound and potentially its mode of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1-adamantyl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane or its derivatives, such as 1-bromoadamantane.
Ritter Reaction: Adamantane is subjected to a Ritter reaction with acetonitrile and sulfuric acid to form N-(1-adamantyl)acetamide.
Amination: The N-(1-adamantyl)acetamide is then aminated to introduce the amino group at the 4-position, resulting in N-(4-Amino-1-adamantyl)acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
For large-scale production, the process is optimized to reduce the use of toxic reagents and solvents. The synthesis can be carried out in a single pot to make it more environmentally friendly. The overall yield of the process can be as high as 88% .
化学反応の分析
Types of Reactions
N-(4-Amino-1-adamantyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core .
類似化合物との比較
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine but with a different substitution pattern on the adamantane core.
Uniqueness
N-(4-Amino-1-adamantyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives .
特性
IUPAC Name |
N-(4-amino-1-adamantyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJURVZJDJDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)C(C(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2509009.png)
![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)
![(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2509015.png)


![8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)
![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)
![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)






